hrpS protein - 124893-14-7

hrpS protein

Catalog Number: EVT-1508596
CAS Number: 124893-14-7
Molecular Formula: C6H3Cl2FN2O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The hrpS protein is a crucial component in the regulation of gene expression, particularly within the context of plant-pathogen interactions. It is part of a regulatory system that controls the expression of the hypersensitive response and pathogenicity (hrp) genes in Pseudomonas syringae, a bacterium known for its role as a plant pathogen. The hrpS protein functions in concert with hrpR, forming a heteromeric complex that positively regulates the hrpL promoter, which is essential for the expression of hrp genes involved in pathogenicity.

Source

The hrpS protein is derived from Pseudomonas syringae, specifically from strains such as P. syringae pv. tomato DC3000, which are well-studied for their interactions with host plants like tomatoes and other solanaceous species. This bacterium employs a type III secretion system to inject effector proteins into host cells, facilitating infection and disease progression.

Classification

hrpS is classified as a transcriptional regulator and enhancer-binding protein. It operates under the sigma factor 54-dependent transcriptional regulation system, which is essential for the activation of various virulence factors in bacterial pathogens.

Synthesis Analysis

Methods

The synthesis of hrpS can be analyzed through various methods including ribosome profiling and quantitative polymerase chain reaction (qPCR). These techniques allow researchers to quantify mRNA levels and assess translation efficiency.

Technical Details

  1. Ribosome Profiling: This method provides insights into translation initiation and elongation rates by mapping ribosome positions on mRNA transcripts.
  2. qPCR: Used to measure the expression levels of hrpS under different environmental conditions or during various stages of infection.
Molecular Structure Analysis

Structure

The hrpS protein exhibits a typical structure for enhancer-binding proteins, characterized by specific domains that facilitate interaction with DNA and other regulatory proteins. The structural analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its three-dimensional conformation.

Data

While specific structural data for hrpS may not be extensively documented, studies indicate that it likely adopts a conformation conducive to binding DNA at promoter regions, thus influencing transcriptional activation.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving hrpS are related to its binding interactions with DNA and other proteins. The formation of the hrpR-hrpS complex is critical for the activation of downstream genes necessary for pathogenicity.

Technical Details

  1. Binding Affinity Studies: Techniques such as electrophoretic mobility shift assays (EMSAs) can be employed to study the binding kinetics between hrpS and its target DNA sequences.
  2. Co-immunoprecipitation: This method can be used to confirm interactions between hrpS and other regulatory proteins, providing insights into its functional network.
Mechanism of Action

Process

The mechanism by which hrpS exerts its effects involves binding to specific promoter regions in conjunction with hrpR, leading to the recruitment of RNA polymerase and subsequent transcriptional activation of hrpL and other associated genes.

Data

Experimental data suggest that both hrpR and hrpS are required for maximal activity at the hrpL promoter, indicating their cooperative role in regulating gene expression related to virulence.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of hrpS is typically around 30 kDa.
  • Solubility: As a protein, hrpS is soluble in aqueous buffers commonly used in molecular biology applications.

Chemical Properties

  • Stability: The stability of hrpS can be influenced by pH and temperature; optimal conditions are usually determined through biochemical assays.
  • Binding Characteristics: The protein exhibits specific binding properties that can be quantified using surface plasmon resonance or similar techniques.
Applications

Scientific Uses

hrpS has significant implications in research focused on plant pathology, specifically in understanding how bacterial pathogens manipulate host defenses. Its study can lead to:

  • Development of disease-resistant plant varieties through genetic engineering.
  • Insights into bacterial virulence mechanisms, potentially guiding new antimicrobial strategies.
  • Applications in synthetic biology where understanding regulatory networks can lead to engineered microbes with beneficial traits for agriculture.
Introduction to hrpS Protein and Hypothetical Proteins (HPs)

Definition and Classification of Hypothetical Proteins

Hypothetical proteins (HPs) are predicted gene products that lack experimental evidence of translation or function, constituting a substantial fraction of proteomes across all domains of life. As of 2014, genomic databases contained approximately 48.5 million HP sequences, with bacterial species accounting for over 34 million (70%) of these entries [2]. HPs are further classified as "conserved hypothetical proteins" (CHPs) when they exhibit sequence conservation across phylogenetic lineages without functional validation. The hrpS protein from Pseudomonas syringae exemplifies this category, initially identified through genomic sequencing of the hrp/hrc pathogenicity island but remaining functionally uncharacterized for years. HPs like hrpS are typically annotated solely via in silico methods such as sequence homology searches, domain architecture prediction, or motif identification [2] [8]. This reliance on computational inference creates inherent annotation risks, as approximately 78% of sequences in well-studied enzyme classes like EC 1.1.3.15 (S-2-hydroxyacid oxidases) are misannotated when experimentally validated [8].

Structurally, hrpS belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily and contains characteristic enhancer-binding protein (EBP) domains: a central ATPase domain and a C-terminal DNA-binding helix-turn-helix (HTH) motif. Unlike typical EBPs, hrpS lacks receiver domains for phosphorylation-dependent regulation, placing it in a specialized category of "non-canonical" bacterial transcription activators [1] [3]. Its classification remains challenging due to limited structural data and unresolved questions about its potential post-translational modifications, which are known to regulate analogous bacterial signaling proteins [4] [5].

Biological Significance of hrpS in Prokaryotic and Eukaryotic Systems

In phytopathogenic bacteria like P. syringae, hrpS functions as a master regulator of virulence through its role in activating the type III secretion system (T3SS). This system injects effector proteins into host plant cells, facilitating bacterial colonization and disease development. HrpS achieves this by forming a strictly co-dependent complex with its paralog hrpR to activate the σ54-dependent hrpL promoter. Biochemical studies confirm that hrpR and hrpS assemble into a functional hetero-hexameric complex that binds upstream activator sequences (UAS) of hrpL. This complex exhibits ATPase activity essential for remodeling the σ54-RNA polymerase closed complex [1] [3]. Notably, hrpS alone shows only 2.5% of the transcriptional activation efficiency observed in the hrpR-hrpS heterocomplex, underscoring their obligate synergy [1].

Table 1: Functional Characteristics of hrpS Homologs Across Species

OrganismProteinFunctionRegulatory Mechanism
Pseudomonas syringaeHrpST3SS activationHrpR heterocomplex; HrpV inhibition
Erwinia spp.HrpSSolo σ54-dependent transcriptionPhosphorylation-mediated activation
Mammalian cellsHSP70Chaperone; antigen presentationHeat shock factor (HSF)-mediated induction

Beyond prokaryotes, hrpS homologs exhibit divergent biological roles. In Erwinia and related genera, a single HrpS protein independently regulates virulence genes, suggesting functional degeneration of the HrpR-HrpS partnership outside Pseudomonas [3]. Though not directly homologous, eukaryotic AAA+ proteins like heat shock protein 70 (HSP70) parallel hrpS in stress response coordination. HSP70 stabilizes misfolded proteins during thermal stress and facilitates immune antigen presentation—functions evolutionarily distinct from but mechanistically analogous to hrpS’s transcriptional control [9]. No hrpS orthologs exist in mammals, but its regulatory principles inform eukaryotic σ54-like activation mechanisms.

Challenges in Annotating hrpS: Gaps in Functional and Structural Knowledge

Functional annotation of hrpS illustrates pervasive challenges in HP characterization. Initial misannotation arose from sequence homology overextrapolation: hrpS shares 55–65% identity with hrpR and 70–79% similarity to other EBPs, leading to premature classification as a standalone transcription activator [3] [8]. Experimental validation later revealed its dependence on hrpR for activity—a nuance undetectable by sequence alignment alone. Current structure prediction tools like AlphaFold cannot reliably model the hrpR-hrpS heterohexamer’s dynamics or its interaction with HrpV, a negative regulator that binds hrpS with high specificity [3] [5].

Table 2: Bioinformatics Tools and Limitations in hrpS Annotation

Tool CategoryExamplesApplication to hrpSLimitations
Sequence SimilarityBLAST, HMMERIdentified AAA+ domainMissed co-dependency with hrpR
Domain ArchitecturePfam, SMARTDetected FMN_dh domain (PF01070)Failed to predict HrpV binding interface
Structure PredictionAlphaFold, RoseTTAFoldModeled monomeric structureLow confidence in heterocomplex assembly
Functional ValidationYeast two-hybridConfirmed hrpR-hrpS interactionDoes not replicate bacterial conditions

Additionally, regulatory complexity hampers hrpS characterization. Its activity is modulated by HrpV (inhibitor) and HrpG (anti-inhibitor), forming a three-tiered control system absent in non-syringae homologs [3]. Phosphoproteomic studies suggest hrpS may undergo post-translational modifications akin to those regulating bacterial cell cycle proteins, but mass spectrometry data remain inconclusive [4] [8]. These gaps underscore the necessity of integrated validation strategies combining in vitro ATPase assays, chromatin immunoprecipitation (ChIP), and structural biology to resolve hrpS’s mechanistic nuances—a requirement applicable to most high-impact HPs [2] [5] [8].

Properties

CAS Number

124893-14-7

Product Name

hrpS protein

Molecular Formula

C6H3Cl2FN2O

Synonyms

hrpS protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.